molecular formula C22H22FN3O2 B11195834 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B11195834
M. Wt: 379.4 g/mol
InChI Key: VPYPICCZSRIXIT-UHFFFAOYSA-N
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Description

2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydropyrimidinone core, and an isopropylphenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the isopropylphenylacetamide moiety is attached through amide bond formation using coupling reagents such as EDCI or DCC. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the dihydropyrimidinone core can form hydrogen bonds with active site residues. This compound can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding site.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE stands out due to its unique combination of a fluorophenyl group and a dihydropyrimidinone core. Similar compounds include:

    2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and binding properties.

    2-[2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE: The presence of a methoxy group alters the compound’s electronic properties and solubility.

    2-[2-(4-NITROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE: The nitrophenyl group introduces different reactivity patterns, particularly in redox reactions.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H22FN3O2/c1-14(2)17-5-4-6-19(12-17)25-20(27)13-26-21(28)11-15(3)24-22(26)16-7-9-18(23)10-8-16/h4-12,14H,13H2,1-3H3,(H,25,27)

InChI Key

VPYPICCZSRIXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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